molecular formula C22H23NO4 B8057259 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid

Cat. No.: B8057259
M. Wt: 365.4 g/mol
InChI Key: IFUWGSCZSKIAIA-UHFFFAOYSA-N
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Description

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid is a compound with the molecular formula C22H23NO4 and a molecular weight of 365.43 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid typically involves the following steps :

    Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using a fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting pyrrolidine with Fmoc chloride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Moiety: The protected pyrrolidine is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid has several scientific research applications :

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways . The Fmoc group serves as a protective group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The pyrrolidine ring provides structural stability and enhances the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid is unique due to its combination of the Fmoc protective group and the pyrrolidine ring. This combination provides both stability and reactivity, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)12-11-15-6-5-13-23(15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUWGSCZSKIAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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